molecular formula C9H13F2IN2O B2727890 1-(difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856023-94-3

1-(difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2727890
CAS No.: 1856023-94-3
M. Wt: 330.117
InChI Key: IBOBRLBEMRVQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific reaction conditions. The introduction of the iodo group can be accomplished through iodination reactions, while the isobutoxymethyl group can be introduced via alkylation reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodo group in the compound can undergo substitution reactions with various nucleophiles to form new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups and influencing the compound’s biological activity. The iodo and isobutoxymethyl groups contribute to the compound’s reactivity and interactions with various enzymes and receptors.

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(Difluoromethyl)-4-iodo-1H-pyrazole: Lacks the isobutoxymethyl group, which may affect its reactivity and applications.

    1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole:

    4-Iodo-5-(isobutoxymethyl)-1H-pyrazole: Lacks the difluoromethyl group, which may alter its biological activity and interactions.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2IN2O/c1-6(2)4-15-5-8-7(12)3-13-14(8)9(10)11/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOBRLBEMRVQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.